4-nitro-N-(pyridin-3-yl)benzenesulfonamide

Overview

Description

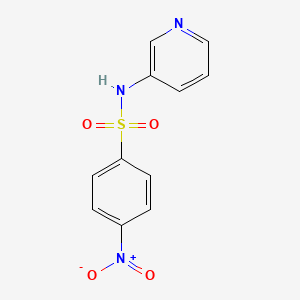

4-nitro-N-(pyridin-3-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9N3O4S. It is a derivative of benzenesulfonamide, where a nitro group is attached to the benzene ring and a pyridinyl group is attached to the sulfonamide nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pyridin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, where the pyridinyl group can be oxidized to form N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: 4-amino-N-(pyridin-3-yl)benzenesulfonamide.

Substitution: Various N-substituted benzenesulfonamides.

Oxidation: N-oxides of the pyridinyl group.

Scientific Research Applications

4-nitro-N-(pyridin-3-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

4-chloro-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

4-amino-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-nitro-N-(pyridin-3-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. The pyridinyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

4-Nitro-N-(pyridin-3-yl)benzenesulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

1. Inhibition of Carbonic Anhydrase

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA), particularly CA IX, which is implicated in tumor growth and metastasis. The compound exhibited an IC50 value in the range of 10.93–25.06 nM against CA IX, demonstrating significant selectivity over CA II (IC50: 1.55–3.92 μM) . This selectivity suggests potential applications in cancer therapy, where CA IX is often overexpressed.

2. Adipogenic Activity

In vitro studies using 3T3-L1 adipocytes indicated that derivatives of this compound enhanced adipocyte differentiation, suggesting activation of peroxisome proliferator-activated receptor gamma (PPARγ). These compounds showed moderate agonist activity in PPARγ transactivation assays, indicating their potential role in managing insulin sensitivity and metabolic syndrome .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various sulfonamide derivatives, including this compound, against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant antiproliferative activity with GI50 values indicating effective growth inhibition across multiple cell lines .

Case Study 2: Metabolic Syndrome

In a model simulating metabolic syndrome, compounds derived from this compound were tested for their ability to improve glycemic control in diabetic mice. Results showed a notable reduction in plasma glucose levels, suggesting potential utility in treating type 2 diabetes .

Properties

IUPAC Name |

4-nitro-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)10-3-5-11(6-4-10)19(17,18)13-9-2-1-7-12-8-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRISBMGZLRLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.